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Drug Overview and Clinical Significance

Entrectinib (Rozlytrek) is an orally active small-molecule inhibitor that targets tyrosine receptor kinases
including NTRK (TRKA, TRKB, TRKC), ROS1, and ALK. It received regulatory approval for treating
NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC),
representing a significant advancement in precision oncology for patients with these specific molecular
alterations [1] [2]. The drug was specifically engineered to penetrate the blood-brain barrier effectively,
making it particularly valuable for treating and preventing central nervous system metastases, which

commonly occur in ROS1-positive NSCLC patients [2].

The clinical development of entrectinib has demonstrated impressive efficacy in multiple trials. In the
phase 2/3 BFAST trial focusing on ROS1-positive advanced NSCLC identified through liquid biopsy,
entrectinib achieved an objective response rate (ORR) of 81.5% with a median duration of response of
13.0 months [2]. These results were consistent with earlier integrated analyses of entrectinib in tissue-
identified ROS1-positive NSCLC, which reported investigator-assessed ORR of 73.4% [2]. Despite this
remarkable anticancer efficacy, entrectinib treatment is associated with significant CNS-related toxicities
that limit its clinical application, including fatigue (45%), taste disturbance (42.3%), dysesthesia (29.0%),

cognitive impairment (24.2%), and peripheral sensory neuropathies (18%) [3]. Until recently, the molecular
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mechanisms underlying these adverse effects remained elusive, prompting investigations into its impact on

key signaling pathways in neural cells.

Mechanisms of Neurotoxicity: PIBK-AKT and TGF-3
Pathway Inhibition

Recent research has revealed that entrectinib induces nerve cell damage through dewnregulation of
thrombospondin-1 (THBS1) and subsequent inhibition of PI3K-AKT and TGF- signaling pathways [3]
[4]. These pathways are critically involved in regulating neuronal survival, proliferation, and apoptosis,

providing a mechanistic explanation for the observed CNS toxicities.

PI3K-AKT Signaling Disruption

The PI3BK-AKT pathway represents a crucial intracellular signaling cascade that regulates diverse cellular
functions including metabolism, growth, proliferation, and survival [5]. This pathway is activated when
receptor tyrosine kinases (such as TRK receptors) induce production of phosphatidylinositol (3,4,5)
trisphosphates (PIP3) by phosphoinositide 3-kinase (PI3K). These lipids serve as plasma membrane docking
sites for proteins including Akt and its upstream activator PDK1. Akt is then phosphorylated at Thr308 by
PDK1 (leading to partial activation) and at Ser473 by mTORC2 (stimulating full enzymatic activity) [5].

e Experimental Evidence: In nerve cell models (PC12, HT22, and SK-N-SH), entrectinib treatment
resulted in significant downregulation of PI3K, AKT, and phosphorylated AKT (p-AKT)
expression levels [3]. The inhibition of this survival pathway directly contributed to decreased cell
viability and increased apoptosis observed in these neuronal models.

¢ Functional Consequences: The PI3K-AKT pathway is critically involved in cell survival through
direct inhibition of pro-apoptotic proteins like Bad and regulation of transcription factors like FoxO [5].
Its dysregulation has been implicated in various neurological diseases, providing a plausible
mechanism for entrectinib's neurotoxic effects.

TGF-B Signaling Inhibition

The TGF-B signaling pathway is an evolutionarily conserved family of secreted polypeptide factors that

regulate many aspects of physiological embryogenesis and adult tissue homeostasis [6]. TGF-3 represents
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one of the most researched profibrotic cytokines that plays a central regulatory role in diverse cellular
processes [7]. The pathway operates through a sophisticated activation mechanism where TGF-§ is

synthesized as a latent complex that requires proteolytic activation before signaling [6].

¢ Mechanistic Insights: Entrectinib treatment was found to downregulate TGF-B1 expression in
nerve cells, disrupting this critical signaling pathway [3]. The TGF-3 pathway normally mediates its
effects through receptor serine/threonine kinases that phosphorylate SMAD proteins, which then
regulate expression of target genes involved in proliferation, differentiation, and apoptosis [6].

e THBS1 Connection: Thrombospondin-1 (THBS1) has been identified as a major activator of TGF-f3
signaling in various cellular contexts [3] [4]. The downregulation of THBS1 by entrectinib represents
a key molecular event that contributes to the inhibition of TGF-3 pathway activity, creating a cascade
of detrimental effects on neuronal survival.

Integrated Pathway Model

The following diagram illustrates the proposed mechanism of entrectinib-induced nerve cell damage

through coordinated inhibition of these critical signaling pathways:

Entrectinib-Induced Nerve Cell Damage Mechanism
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Figure 1: Proposed mechanism of entrectinib-induced nerve cell damage involving THBS1 downregulation

and inhibition of PI3K-AKT and TGF-f3 signaling pathways.

Rescue Experiments and Therapeutic Potential

Importantly, researchers demonstrated that THBS1 overexpression could significantly rescue nerve cells
from entrectinib-induced damage and reverse the abnormalities in both PI3K-AKT and TGF-3 signaling
pathways [3]. This finding identifies THBS1 as a potential therapeutic target for preventing or mitigating
the CNS-related toxicities associated with entrectinib therapy, offering promising directions for future

clinical interventions.

Quantitative Experimental Data

Cellular Viability and Proliferation Impact

Table 1: Entrectinib's effects on nerve cell viability and proliferation across multiple cell models

Cell Cell Tvpe Entrectinib Viability Proliferation Apoptosis

Line s Concentration Reduction Inhibition Induction

PC12  Rat adrenal 2.3 ymol/L Significant Significant Significant
pheochromocytoma [3]

HT22 Mouse hippocampal 4.2 pmol/L Significant Significant Significant
neuron [3]

SK-N-  Human 4.3 pmol/L Significant Significant Significant

SH neuroblastoma [3]

Molecular Expression Changes

Table 2: Quantitative changes in key molecular markers following entrectinib treatment in nerve cells
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Molecular Marker
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Experimental Protocols and Methodologies

Cell Culture and Treatment

The investigation of entrectinib's mechanisms employed three distinct nerve cell models to ensure

comprehensive assessment across different neuronal contexts [3]:

e PC12 Cells: Rat adrenal pheochromocytoma cells (from Shanghai Fuheng Biotechnology), cultured
in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin [3].

e HT22 Cells: Mouse hippocampal neuron cells, cultured in DMEM medium with 10% FBS and 1%
penicillin/streptomycin [3].

¢ SK-N-SH Cells: Human neuroblastoma cells, cultured in DMEM medium with 10% FBS and 1%
penicillin/streptomycin [3].

All cells were maintained at 37°C with 5% CO2 atmosphere. For experiments, cells were treated with
entrectinib (HY-12678, MedChemExpress) at concentrations ranging from 0.5 to 20 pmol/L for 48 hours to

establish dose-response relationships [3].
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Assessment Techniques

The experimental workflow incorporated multiple complementary approaches to comprehensively evaluate

entrectinib's effects:

Experimental Workflow for Entrectinib Mechanism Study

RescueExperiments

MechanismElucidation

Click to download full resolution via product page

Figure 2: Comprehensive experimental workflow used to elucidate entrectinib's mechanisms of nerve cell

damage.

 Viability and Proliferation Assays:
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o CCK-8 Assay: Cellular viability was estimated using EnoGene Cell Counting Kit-8 according to
manufacturer's protocols [3].
o Colony Formation Assay: Crystal violet staining was used to evaluate long-term proliferation

capacity after entrectinib treatment [3].
o EdU Incorporation Assay: BeyoClick EJU-555 cell proliferation detection kit was employed to
measure DNA synthesis and cell proliferation rates [3].

o Apoptosis Measurement:

o Flow Cytometry: Annexin V-FITC/PI apoptosis detection kit was used to quantify apoptotic
cells following entrectinib treatment according to established protocols [3].

e Transcriptome Analysis:

o RNA Sequencing: Transcriptome sequencing technology was performed to identify
differentially expressed genes after entrectinib exposure [3].

o Bioinformatic Analysis: Gene ontology (GO), Kyoto Encyclopedia of Genes and Genomes
(KEGG) analysis, and gene set enrichment analysis (GSEA) were applied to predict potential
functions of differentially expressed genes [3].

¢ Molecular Validation:

o RT-PCR: Quantitative real-time polymerase chain reaction was performed using Evo M-MLV
RT mix kit and AceQ Universal SYBR qPCR master mix to measure THBS1 expression levels

[3].
o Western Blotting: Protein expressions of THBS1, TGF-f1, PI3K, AKT, and p-AKT were
measured using specific antibodies with GAPDH as loading control [3].

¢ Rescue Experiments:

o THBS1 Overexpression: THBS1 overexpression plasmids (synthesized by Corues
Biotechnology) were transfected using lipofectamine 3000 transfection reagent to validate
functional rescue of nerve cell damage [3].

Paradoxical Therapeutic Application in Pulmonary
Fibrosis

Interestingly, while entrectinib demonstrates inhibitory effects on TGF-f3 signaling in neural contexts that

contribute to neurotoxicity, this same mechanism has been explored as a potential therapeutic benefit in
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fibrotic conditions. Research in bleomycin-induced pulmonary fibrosis models revealed that entrectinib

could ameliorate lung fibrosis by inhibiting the TGF-$1 signaling pathway [7].

In these studies, entrectinib treatment at doses of 20, 40, and 60 mg-kg~! significantly reduced
hydroxyproline content (indicating reduced collagen deposition) and decreased the area of pulmonary
fibrosis in mouse models [7]. This apparent paradox highlights the context-dependent nature of TGF-3
signaling inhibition—detrimental in neuronal health but potentially beneficial in fibrotic disorders where

TGF-[ pathway overactivation drives disease progression.

Conclusion and Research Implications

The discovery that entrectinib induces nerve cell damage through coordinated inhibition of PI3K-AKT
and TGF-p signaling pathways via THBS1 downregulation provides crucial insights into its CNS-related
toxicities. These findings offer potential therapeutic targets, particularly THBS1 overexpression strategies,

for mitigating adverse effects while preserving entrectinib's anticancer efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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